1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one
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Overview
Description
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the indolizinoindole family, which is known for its complex structure and significant biological activities. The indolizinoindole framework is found in various naturally occurring alkaloids and synthetic pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one can be synthesized through a one-pot domino reaction involving tryptamines, alkyl propiolates, and β-nitroalkenes. The reaction mechanism involves the sequential generation of β-enamino ester, Michael addition, Pictet–Spengler reaction, and annulation process . Another method involves the intramolecular Heck cyclization of methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents into the indolizinoindole framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.
Scientific Research Applications
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one involves its interaction with various molecular targets and pathways. The compound’s nitrogen-containing heterocyclic core allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Indolizino[8,7-b]indole: Another member of the indolizinoindole family with similar biological activities.
Tetrahydrochromeno[4′,3′2,3]indolizino[8,7-b]indole: A structurally related compound synthesized through similar synthetic routes.
Uniqueness
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one is unique due to its specific substitution pattern and the presence of a tetrahydroindolizino core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
612065-16-4 |
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Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1,2,3,9-tetrahydroindolizino[6,7-b]indol-10-one |
InChI |
InChI=1S/C14H12N2O/c17-14-13-11(8-9-4-3-7-16(9)14)10-5-1-2-6-12(10)15-13/h1-2,5-6,8,15H,3-4,7H2 |
InChI Key |
RPDCOKYGNQFTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C(=O)N2C1)NC4=CC=CC=C43 |
Origin of Product |
United States |
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